molecular formula C18H25ClN2O6 B1669253 氯沃沙明 CAS No. 54739-19-4

氯沃沙明

货号 B1669253
CAS 编号: 54739-19-4
分子量: 400.9 g/mol
InChI 键: HOFGGHPYWKSXTN-QCHLHFLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clovoxamine is an antidepressant and anxiolytic drug . It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with little affinity for the muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors . The compound is structurally related to fluvoxamine .


Synthesis Analysis

Clovoxamine and the internal standard fluvoxamine are extracted into ethyl acetate from plasma at pH 12, back-extracted into phosphoric acid, and hydrolyzed at 90 degrees C to form ketone derivatives, which are then re-extracted into hexane for injection into the chromatograph .


Molecular Structure Analysis

Clovoxamine has a molecular formula of C14H21ClN2O2 . Its average mass is 284.782 Da and its monoisotopic mass is 284.129150 Da .


Chemical Reactions Analysis

Clovoxamine and the internal standard fluvoxamine are extracted into ethyl acetate from plasma at pH 12, back-extracted into phosphoric acid, and hydrolyzed at 90 degrees C to form ketone derivatives, which are then re-extracted into hexane for injection into the chromatograph .


Physical And Chemical Properties Analysis

Clovoxamine has a density of 1.1±0.1 g/cm3, a boiling point of 387.8±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 76.7±0.5 cm3, 4 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .

科学研究应用

抗抑郁功效

氯沃沙明因抑制血清素和去甲肾上腺素的神经元摄取而闻名,其抗抑郁功效已得到检验。一项研究比较了氯沃沙明和多塞平在四周内对抑郁症患者的作用,发现两种药物具有相当的抗抑郁功效。值得注意的是,氯沃沙明对患有更严重抑郁症的患者显示出潜在的特殊疗效 (Lodge 和 Freeman,1986)

心电图效应

对氯沃沙明的心电图效应的研究,特别是对患有抑郁症但没有心血管疾病的患者的研究表明,各种 ECG 间期没有显着变化。这表明当以治疗剂量给予没有严重身体疾病的患者时,氯沃沙明对 ECG 没有临床重要影响 (Goldie 和 Edwards,1989)

对睡眠参数的影响

一项专注于氯沃沙明对原发性抑郁症患者睡眠参数作用的研究表明,氯沃沙明治疗导致矛盾睡眠潜伏期恢复正常值、睡眠效率提高和觉醒时间减少。重要的是,氯沃沙明没有抑制矛盾睡眠,这是一个值得注意的发现 (Minot、Crocq、Roussel 和 Marie-cardine,1985)

大鼠的生化效应

在动物研究中,氯沃沙明已显示出阻断去甲肾上腺素和血清素再摄取的双重作用。在大鼠中长期使用氯沃沙明导致与功能性 β-肾上腺素能受体偶联的 c-AMP 反应降低和额叶皮层中 5-HT2 受体数量下调。这些生化效应支持氯沃沙明的抗抑郁活性 (Bradford、Tulp 和 Schipper,1987)

临床试验中的药代动力学

氯沃沙明的消除动力学是在涉及抑郁症患者的初步临床试验中确定的。该研究提供了对稳态血浆浓度和氯沃沙明的平均半衰期的见解,这对于根据动力学原理计划给药方案和监测治疗性血液水平至关重要。研究结果表明,临床反应的变异可能与非典型氯沃沙明动力学有关 (Hurst、Jones、Wright 和 Jarboe,1983)

志愿者的自主神经效应

一项研究比较了氯沃沙明、安慰剂、丙咪嗪和阿米替林对健康志愿者的自主神经效应。它发现所有三种活性药物均观察到剂量相关的自主神经效应,但在 50 毫克剂量下,氯沃沙明与安慰剂没有区别。这表明在某些剂量下,氯沃沙明对自主功能的影响比其他抗抑郁药小 (Wilson、Rasmussen、Vause 和 Manov,1988)

与酒精和精神运动表现的相互作用

评估氯沃沙明和米氮平单独或与乙醇联合使用对人类精神运动表现的影响的研究表明,氯沃沙明既没有与安慰剂显着不同,也没有增加酒精效应。这表明氯沃沙明在涉及饮酒的情况中具有潜在的安全概况 (Strömberg 和 Mattila,1987)

抗抑郁药还是抗焦虑药?

一项探索氯沃沙明是否主要作为抗抑郁药还是抗焦虑药的研究发现,氯沃沙明组和安慰剂组之间的总抑郁评分没有显着差异。然而,氯沃沙明在焦虑量表中存在显着差异,这引发了关于氯沃沙明作为抗抑郁药或抗焦虑药的作用特异性的问题 (Edwards 和 Goldie,1992)

未来方向

Clovoxamine was discovered in the 1970s and was subsequently investigated as an antidepressant and anxiolytic agent but was never marketed . Future research may explore its potential uses in other areas of medicine.

属性

IUPAC Name

2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVSQRPGBUFKM-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023903
Record name Clovoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clovoxamine

CAS RN

54739-19-4
Record name Clovoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clovoxamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clovoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I22J7RY2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clovoxamine
Reactant of Route 2
Clovoxamine
Reactant of Route 3
Clovoxamine
Reactant of Route 4
Reactant of Route 4
Clovoxamine
Reactant of Route 5
Clovoxamine
Reactant of Route 6
Reactant of Route 6
Clovoxamine

Citations

For This Compound
476
Citations
B Saletu, J Grünberger, P Rajna… - Journal of neural …, 1980 - Springer
… as compared with placebo, while 125 mg clovoxamine and 75 mg imipramine produced an … mg and 50 mg clovoxamine. The peak effect of clovoxamine and fluvoxamine was observed …
Number of citations: 56 link.springer.com
AJ Gelenberg, JD Wojcik, WE Falk, B Spring… - Comprehensive …, 1990 - Elsevier
In a double-blind, random-assignment, parallel-group trial, outpatients with major depression received either the new antidepressant clovoxamine, the tricyclic amitriptyline, or placebo …
Number of citations: 14 www.sciencedirect.com
B Spring, AJ Gelenberg, R Garvin, S Thompson - Psychopharmacology, 1992 - Springer
… Contrary to our prior findings and our current hypothesis, clovoxamine did not enhance memory… The profile of behavioral effects exhibited by clovoxamine-treated subjects was similar to …
Number of citations: 54 link.springer.com
F Krijzer, M Snelder, D Bradford - Neuropsychobiology, 1984 - karger.com
… effects, followed by zimelidine, while clovoxamine. nomifensine, and fluvoxamine hardly … From the test used, we may therefore predict that neither clovoxamine nor fluvoxamine in …
Number of citations: 54 karger.com
GJ De Jong - Journal of Chromatography B: Biomedical Sciences …, 1980 - Elsevier
… of the antidepressants clovoxamine and fluvoxamine in plasma … Concentrations in the range of 10—1000 ng clovoxamine per … The detection limits for clovoxamine and fluvoxamine are …
Number of citations: 62 www.sciencedirect.com
HR Ochs, DJ Greenblatt… - The Journal of …, 1989 - Wiley Online Library
… 72 hour urinary excretion of digoxin was slightly increased by clovoxamine (41 vs 50 percent of … These effects were not reported with clovoxamine. Thus clovoxamine and fluvoxamine …
Number of citations: 30 accp1.onlinelibrary.wiley.com
HE Hurst, DR Jones, CH Jarboe, H deBree - Clinical chemistry, 1981 - academic.oup.com
… The antidepressant drug clovoxamine can be specifically … Clovoxamine and the internal standard fluvoxamine are extracted into … As little as 1jg of clovoxamine per liter of plasma can be …
Number of citations: 23 academic.oup.com
JF Robinson, DP Doogan - British Journal of Clinical …, 1982 - Wiley Online Library
1 Fluvoxamine and clovoxamine, two new potential antidepressants were given to 27 healthy male volunteers in a double‐blind, placebo controlled, three‐way crossover study. 2 …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
AJ Gelenberg, JD Wojcik, C Newell… - Journal of clinical …, 1985 - journals.lww.com
… of clovoxamine leads to a pharmacologically inactive compound. Clovoxamine's potentiation … This report describes a comparison of clovoxamine with the tricyclic compound amitriptyline …
Number of citations: 17 journals.lww.com
C Strömberg, MJ Mattila - Pharmacology & toxicology, 1987 - Wiley Online Library
… clovoxamine and even from clovoxamine 150 mg on some variables. Mianserin but not clovoxamine … Clovoxamine showed some activating effects, tallying with previous pharmaco-EEG …
Number of citations: 12 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。